Quin 2 potassium salt xhydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quin 2 potassium salt xhydrate involves multiple steps, starting with the preparation of the quinoline core. The key steps include:
Formation of the Quinoline Core: This involves the condensation of appropriate aniline derivatives with aldehydes under acidic conditions.
Functionalization: The quinoline core is then functionalized with methoxy and carboxymethyl groups through nucleophilic substitution reactions.
Final Assembly: The final product is obtained by reacting the functionalized quinoline with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and functionalization reactions.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product is subjected to rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Quin 2 potassium salt xhydrate undergoes several types of chemical reactions, including:
Chelation: It forms stable complexes with calcium ions.
Substitution: The methoxy and carboxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Chelation: Typically involves calcium chloride in aqueous solutions.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used under basic conditions.
Major Products
Calcium Complexes: The primary product of chelation reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
Quin 2 potassium salt xhydrate is extensively used in various fields of scientific research:
Chemistry: As a fluorescent indicator for calcium ions in complexometric titrations.
Biology: To study intracellular calcium dynamics in live cells.
Medicine: In research related to calcium signaling pathways and related diseases.
Industry: Used in the development of diagnostic assays and biosensors
Mechanism of Action
Quin 2 potassium salt xhydrate exerts its effects by binding to calcium ions. The binding induces a conformational change in the molecule, leading to a shift in its UV absorption spectrum and an increase in fluorescence. This property allows researchers to monitor calcium levels in real-time. The molecular targets include calcium ions, and the pathways involved are primarily related to calcium signaling .
Comparison with Similar Compounds
Similar Compounds
Fura-2: Another calcium chelator with similar fluorescence properties.
BAPTA: A non-fluorescent calcium chelator used for buffering calcium ions.
Uniqueness
Quin 2 potassium salt xhydrate is unique due to its high selectivity for calcium ions and its strong fluorescence upon binding. This makes it particularly useful for real-time monitoring of calcium dynamics in live cells, a feature that is not as pronounced in some other calcium chelators .
Properties
Molecular Formula |
C26H26K3N3O11 |
---|---|
Molecular Weight |
673.8 g/mol |
IUPAC Name |
tripotassium;2-[[2-[[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-(carboxymethyl)amino]acetate;hydrate |
InChI |
InChI=1S/C26H27N3O10.3K.H2O/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;1H2/q;3*+1;/p-3 |
InChI Key |
ZHVFOVWOHHESTD-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[K+].[K+].[K+] |
Origin of Product |
United States |
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